molecular formula C22H21FN2O2 B4501399 N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE

Cat. No.: B4501399
M. Wt: 364.4 g/mol
InChI Key: UZHSWPKQBOEFRJ-UHFFFAOYSA-N
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Description

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic compound that belongs to the class of fentanyl analogues. These compounds are structurally related to fentanyl, a potent synthetic opioid. The compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone. This structural configuration imparts unique pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use 4-anilino-N-phenethylpiperidine (4-ANPP) as a base. The secondary amine in 4-ANPP reacts with an organic acid to form an amide . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of fentanyl analogues and their chemical properties.

    Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.

    Medicine: Research focuses on its potential use as an analgesic, although its high potency and risk of adverse effects limit its clinical applications.

    Industry: The compound is used in the development of new synthetic opioids and related pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide

    2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide

    2-Fluoroisobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the fluorophenyl and methoxyphenyl groups, along with the pyridinyl moiety, contributes to its high potency and binding affinity to opioid receptors .

Properties

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2/c1-2-22(26)25(21-5-3-4-14-24-21)15-17-8-12-20(13-9-17)27-16-18-6-10-19(23)11-7-18/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSWPKQBOEFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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